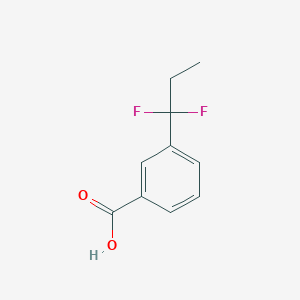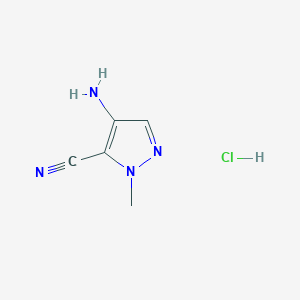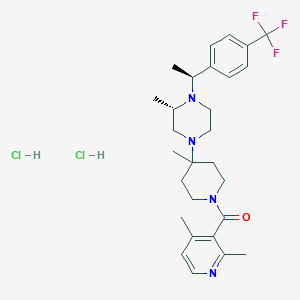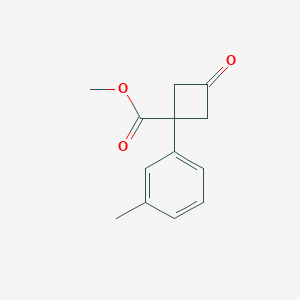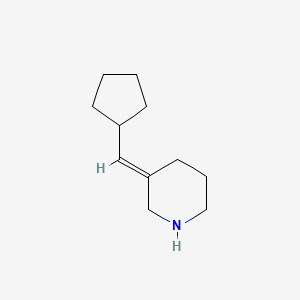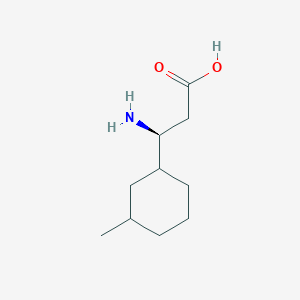![molecular formula C8H14ClNO B15278955 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields of research. This compound features a unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are often explored for their synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic core through a series of cyclization reactions. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials .
Industrial Production Methods: Industrial production of this compound may involve the use of flow chemistry techniques to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions and photochemical transformations are also explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products:
Applications De Recherche Scientifique
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chloroethyl group.
N-(2-chloroethyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide:
Uniqueness: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C8H14ClNO |
|---|---|
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14ClNO/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6H2 |
Clé InChI |
FEPWCVFZRZQLPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1O2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
